molecular formula C27H23N3O3 B282186 ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Número de catálogo B282186
Peso molecular: 437.5 g/mol
Clave InChI: QXNFDMKPBBJSAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as compound 1, is a novel pyrrolopyrazole derivative. It has drawn significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been found to activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels, by suppressing the expression of VEGF and MMP-9. Additionally, it has been found to induce G1 phase cell cycle arrest and apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in lab experiments is its high potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the research and development of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.

Métodos De Síntesis

The synthesis of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 involves a multi-step procedure that starts with the condensation of 4-methylbenzaldehyde and ethyl acetoacetate. The product is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then treated with benzoyl chloride and 4-phenyl-2,6-dimethylphenol to obtain ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in good yield.

Aplicaciones Científicas De Investigación

Compound 1 has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. In vitro studies have shown that ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Propiedades

Fórmula molecular

C27H23N3O3

Peso molecular

437.5 g/mol

Nombre IUPAC

ethyl 4-[3-(4-methylphenyl)-6-oxo-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C27H23N3O3/c1-3-33-27(32)20-13-15-21(16-14-20)30-25(19-7-5-4-6-8-19)22-23(28-29-24(22)26(30)31)18-11-9-17(2)10-12-18/h4-16,25H,3H2,1-2H3,(H,28,29)

Clave InChI

QXNFDMKPBBJSAR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5

SMILES canónico

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.